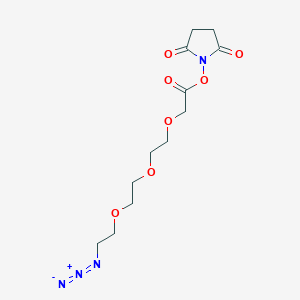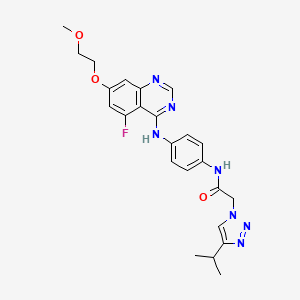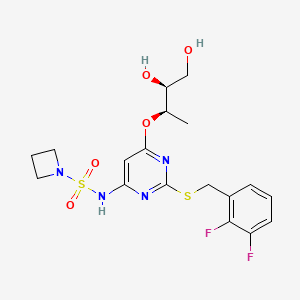
Azido-PEG3-CH2CO2-NHS
Descripción general
Descripción
Azido-PEG3-CH2CO2-NHS is a compound that contains both azide and N-hydroxysuccinimide (NHS) ester moieties. The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, making it a versatile reagent in various chemical and biological applications . The azide group in this compound readily reacts with alkynes, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-CH2CO2-NHS involves multiple steps. One common method includes the following steps :
PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain.
Functionalization: The PEG chain is then functionalized with an azide group.
Activation: The azido-PEG is further reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
The reaction conditions typically involve the use of solvents like water, DMSO, DCM, and DMF, and the reactions are carried out at ambient temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is often produced in bulk quantities and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Common reagents include alkynes, BCN, DBCO, and primary amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at ambient temperatures.
Major Products
Triazole Linkages: Formed through Click Chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Aplicaciones Científicas De Investigación
Azido-PEG3-CH2CO2-NHS has a wide range of applications in scientific research, including:
Chemistry
Bioconjugation: Used to label proteins, peptides, and other biomolecules through Click Chemistry and amide bond formation.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers for various applications.
Biology
Protein Labeling: Used to label proteins for imaging and tracking in biological systems.
Gene Delivery: Employed in the preparation of gene delivery nanoparticles.
Medicine
Drug Delivery: Used in the development of drug delivery systems to enhance the solubility and stability of therapeutic agents.
Diagnostics: Applied in the development of diagnostic tools and assays.
Industry
Mecanismo De Acción
Azido-PEG3-CH2CO2-NHS exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG2-CH2CO2-NHS: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-PEG4-CH2CO2-NHS: Contains a longer PEG spacer, which may affect its solubility and reactivity.
Uniqueness
Azido-PEG3-CH2CO2-NHS is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it a versatile reagent for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIEMNCUYXCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)



![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)


![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
